REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=1.Cl[CH2:10][CH2:11][N:12]1[CH2:16][CH2:15][CH2:14][CH2:13]1.C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C>[Br:1][C:2]1[CH:3]=[C:4]([CH:5]=[CH:6][CH:7]=1)[O:8][CH2:10][CH2:11][N:12]1[CH2:16][CH2:15][CH2:14][CH2:13]1 |f:2.3.4|
|
Name
|
|
Quantity
|
5.34 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=CC1)O
|
Name
|
|
Quantity
|
5.24 g
|
Type
|
reactant
|
Smiles
|
ClCCN1CCCC1
|
Name
|
|
Quantity
|
34 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Type
|
CUSTOM
|
Details
|
stirred for 2 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The contents were poured onto ethyl acetate water mixture
|
Type
|
EXTRACTION
|
Details
|
extracted once
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
Filtration
|
Type
|
CONCENTRATION
|
Details
|
followed by concentration
|
Type
|
CUSTOM
|
Details
|
provided crude product as a pale yellow oil
|
Reaction Time |
2 d |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(OCCN2CCCC2)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.6 g | |
YIELD: PERCENTYIELD | 43% | |
YIELD: CALCULATEDPERCENTYIELD | 43.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |